N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H27ClN4O3S2 and its molecular weight is 567.12. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for maintaining genomic stability by repairing DNA damage.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles and functional groups. Its molecular formula is C25H26ClN3O2S2, with a molecular weight of 500.1 g/mol. The presence of the benzo[d]thiazole and thieno[2,3-c]pyridine moieties contributes to its biological activity.
The primary mechanism of action involves the inhibition of APE1, an enzyme critical in the repair of DNA damage. APE1 not only cleaves abasic sites in DNA but also modulates the activity of various transcription factors through redox mechanisms. Inhibition of this enzyme can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., temozolomide) and ionizing radiation.
In Vitro Studies
Research has demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (a related compound) exhibits single-digit micromolar activity against purified APE1 enzymes. This activity was confirmed in cellular assays using HeLa cell extracts, where the compound potentiated the cytotoxic effects of methylmethane sulfonate (MMS) and temozolomide .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and pyridine rings can enhance APE1 inhibitory activity. For instance, maintaining the thiazole motif is essential for interaction with APE1 while allowing for further substitutions to optimize potency .
Case Studies
In a focused medicinal chemistry effort, several analogs of the compound were synthesized and tested for their ability to inhibit APE1. One notable finding was that compounds with substitutions on the aromatic rings showed varied levels of inhibition and cytotoxicity in cancer cell lines. These studies highlight the importance of structural diversity in developing effective APE1 inhibitors.
Pharmacokinetics
Preliminary pharmacokinetic studies in mice indicated favorable absorption and distribution profiles for the compound when administered intraperitoneally at a dose of 30 mg/kg body weight. The compound demonstrated good exposure levels in both plasma and brain tissues, suggesting potential for central nervous system penetration—an important factor for treating brain tumors .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2.ClH/c1-16(2)31-13-12-19-22(15-31)37-28(25(19)27-29-20-8-3-4-9-21(20)36-27)30-26(35)17-6-5-7-18(14-17)32-23(33)10-11-24(32)34;/h3-9,14,16H,10-13,15H2,1-2H3,(H,30,35);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTRLJNTOAGAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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